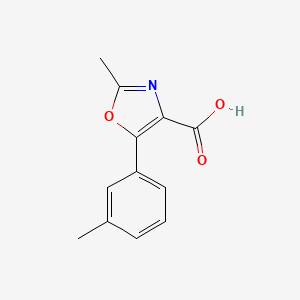
4-(1-Hydroxy-2-methylbutyl)benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1-Hydroxy-2-methylbutyl)benzonitrile is an organic compound characterized by a benzonitrile group attached to a hydroxy-substituted butyl chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Hydroxy-2-methylbutyl)benzonitrile typically involves the following steps:
Starting Materials: Benzonitrile and 2-methyl-1-butanol.
Reaction: The hydroxy group of 2-methyl-1-butanol is protected using a suitable protecting group, such as a silyl ether.
Coupling: The protected alcohol is then coupled with benzonitrile using a base, such as sodium hydride, in an aprotic solvent like dimethylformamide.
Deprotection: The protecting group is removed to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反应分析
Types of Reactions
4-(1-Hydroxy-2-methylbutyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxy group can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products
Oxidation: 4-(1-Oxo-2-methyl-butyl)-benzonitrile.
Reduction: 4-(1-Hydroxy-2-methyl-butyl)-benzylamine.
Substitution: 4-(1-Alkoxy-2-methyl-butyl)-benzonitrile or 4-(1-Acyloxy-2-methyl-butyl)-benzonitrile.
科学研究应用
4-(1-Hydroxy-2-methylbutyl)benzonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-(1-Hydroxy-2-methylbutyl)benzonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxy and nitrile groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
4-(1-Hydroxy-2-methyl-propyl)-benzonitrile: Similar structure but with a shorter alkyl chain.
4-(1-Hydroxy-2-ethyl-butyl)-benzonitrile: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
4-(1-Hydroxy-2-methylbutyl)benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxy and nitrile groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
属性
分子式 |
C12H15NO |
|---|---|
分子量 |
189.25 g/mol |
IUPAC 名称 |
4-(1-hydroxy-2-methylbutyl)benzonitrile |
InChI |
InChI=1S/C12H15NO/c1-3-9(2)12(14)11-6-4-10(8-13)5-7-11/h4-7,9,12,14H,3H2,1-2H3 |
InChI 键 |
WNBZVGZGOCFOEC-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)C(C1=CC=C(C=C1)C#N)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-Oxotricyclo[3.3.1.1~3,7~]decane-1-carbonyl chloride](/img/structure/B8575086.png)
![N-[2-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)ethyl]acetamide](/img/structure/B8575089.png)
![Furo[3,2-c]pyridin-7-ol](/img/structure/B8575094.png)








